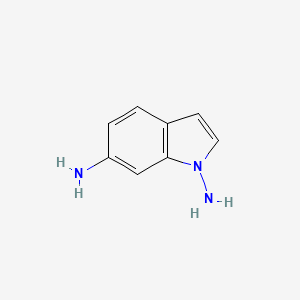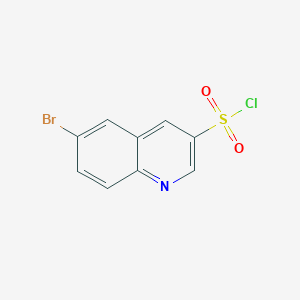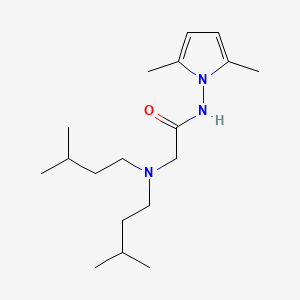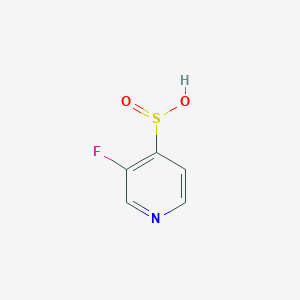
1-(2-(4-Phenyl-1H-imidazol-2-yl)piperidin-1-yl)-2-((pyridin-4-ylmethyl)thio)ethanone
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
1-(2-(4-Phenyl-1H-imidazol-2-yl)piperidin-1-yl)-2-((pyridin-4-ylmethyl)thio)ethanone is a complex organic compound that features a combination of imidazole, piperidine, and pyridine moieties. Compounds with such structures are often of interest in medicinal chemistry due to their potential biological activities.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 1-(2-(4-Phenyl-1H-imidazol-2-yl)piperidin-1-yl)-2-((pyridin-4-ylmethyl)thio)ethanone typically involves multi-step organic reactions. A possible synthetic route could include:
Formation of the Imidazole Ring: Starting from a suitable precursor, the imidazole ring can be synthesized through a cyclization reaction.
Piperidine Substitution: The imidazole derivative can then be reacted with a piperidine derivative under suitable conditions to form the piperidinyl-imidazole intermediate.
Thioether Formation: The final step involves the reaction of the intermediate with a pyridine derivative containing a thiol group to form the thioether linkage.
Industrial Production Methods
Industrial production of such compounds would typically involve optimization of the above synthetic routes to maximize yield and purity while minimizing costs and environmental impact. This could include the use of continuous flow reactors, advanced purification techniques, and green chemistry principles.
Analyse Chemischer Reaktionen
Types of Reactions
1-(2-(4-Phenyl-1H-imidazol-2-yl)piperidin-1-yl)-2-((pyridin-4-ylmethyl)thio)ethanone can undergo various chemical reactions, including:
Oxidation: The thioether group can be oxidized to a sulfoxide or sulfone.
Reduction: The imidazole ring can be reduced under specific conditions.
Substitution: The phenyl group can undergo electrophilic aromatic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as lithium aluminum hydride or hydrogen gas with a palladium catalyst can be used.
Substitution: Electrophilic aromatic substitution can be carried out using reagents like bromine or nitric acid.
Major Products
Oxidation: Sulfoxide or sulfone derivatives.
Reduction: Reduced imidazole derivatives.
Substitution: Halogenated or nitrated phenyl derivatives.
Wissenschaftliche Forschungsanwendungen
1-(2-(4-Phenyl-1H-imidazol-2-yl)piperidin-1-yl)-2-((pyridin-4-ylmethyl)thio)ethanone may have various applications in scientific research, including:
Chemistry: As a building block for the synthesis of more complex molecules.
Biology: Potential use as a probe to study biological pathways.
Medicine: Investigation of its pharmacological properties for potential therapeutic applications.
Industry: Use in the development of new materials or as a catalyst in chemical reactions.
Wirkmechanismus
The mechanism of action of 1-(2-(4-Phenyl-1H-imidazol-2-yl)piperidin-1-yl)-2-((pyridin-4-ylmethyl)thio)ethanone would depend on its specific biological target. Generally, compounds with imidazole and piperidine moieties can interact with various enzymes or receptors, modulating their activity. The thioether linkage may also play a role in binding to specific molecular targets.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
1-(2-(4-Phenyl-1H-imidazol-2-yl)piperidin-1-yl)-2-((pyridin-3-ylmethyl)thio)ethanone: Similar structure with a different position of the pyridine ring.
1-(2-(4-Phenyl-1H-imidazol-2-yl)piperidin-1-yl)-2-((pyridin-2-ylmethyl)thio)ethanone: Another positional isomer.
1-(2-(4-Phenyl-1H-imidazol-2-yl)piperidin-1-yl)-2-((pyridin-4-ylmethyl)thio)propanone: Similar structure with a different alkyl chain length.
Uniqueness
The unique combination of the imidazole, piperidine, and pyridine moieties in 1-(2-(4-Phenyl-1H-imidazol-2-yl)piperidin-1-yl)-2-((pyridin-4-ylmethyl)thio)ethanone may confer distinct biological activities and chemical reactivity compared to its analogs.
Eigenschaften
Molekularformel |
C22H24N4OS |
|---|---|
Molekulargewicht |
392.5 g/mol |
IUPAC-Name |
1-[2-(5-phenyl-1H-imidazol-2-yl)piperidin-1-yl]-2-(pyridin-4-ylmethylsulfanyl)ethanone |
InChI |
InChI=1S/C22H24N4OS/c27-21(16-28-15-17-9-11-23-12-10-17)26-13-5-4-8-20(26)22-24-14-19(25-22)18-6-2-1-3-7-18/h1-3,6-7,9-12,14,20H,4-5,8,13,15-16H2,(H,24,25) |
InChI-Schlüssel |
XCIJQELRJRVLSX-UHFFFAOYSA-N |
Kanonische SMILES |
C1CCN(C(C1)C2=NC=C(N2)C3=CC=CC=C3)C(=O)CSCC4=CC=NC=C4 |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


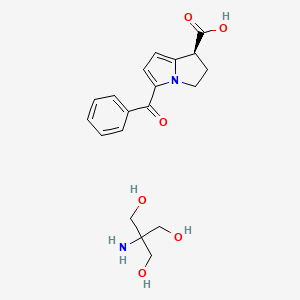
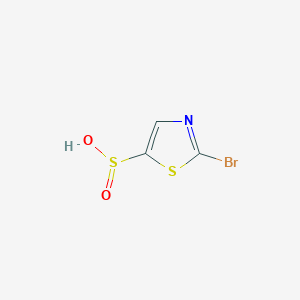
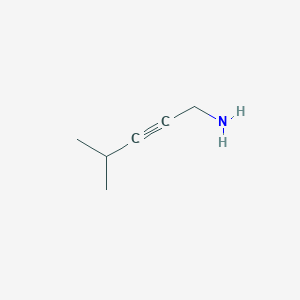
![2-Fluoro-7-iodo-1H-benzo[d]imidazole](/img/structure/B13124924.png)
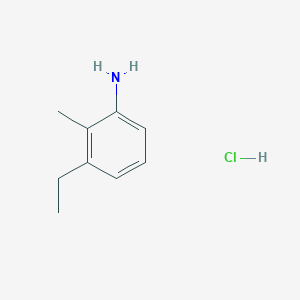

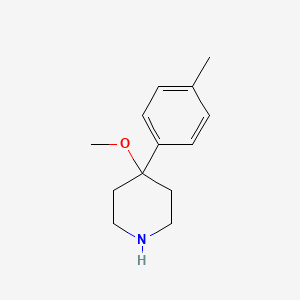
![6-Chloro-[3,3'-bipyridin]-5-amine](/img/structure/B13124943.png)


